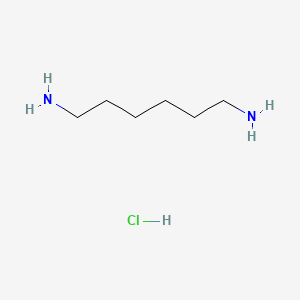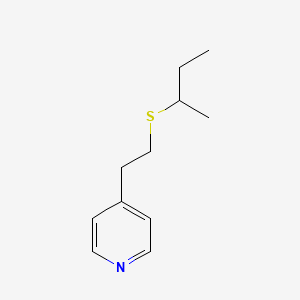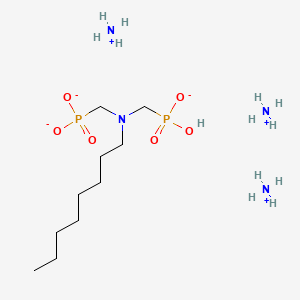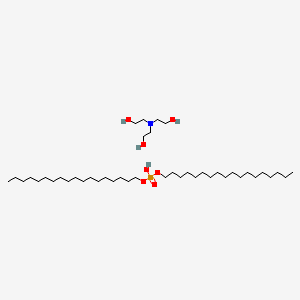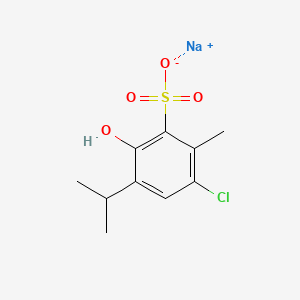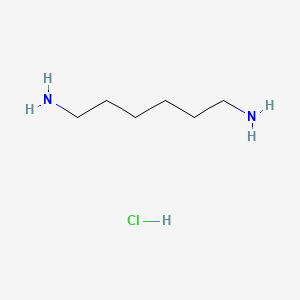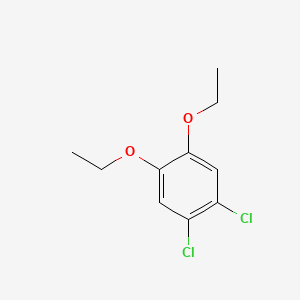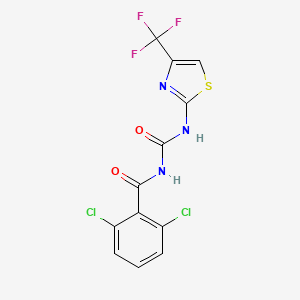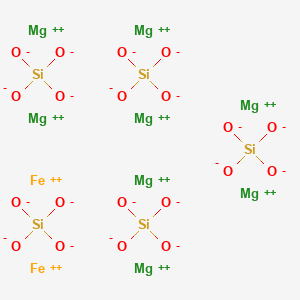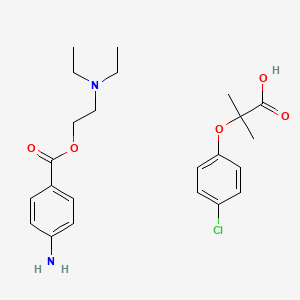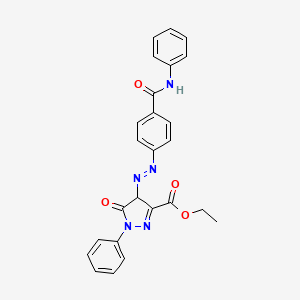
p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-o-toluidine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylbenzenesulphonamide under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Oxidized products may include nitro compounds or quinones.
Reduction: The major products are typically aromatic amines.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological molecules. The specific pathways and targets depend on the context of its application, such as its use in staining or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- p-((4-Amino-o-tolyl)azo)benzenesulphonamide
- p-((4-Amino-o-tolyl)azo)-N,N-diethylbenzenesulphonamide
- p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonate
Uniqueness
p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide is unique due to its specific structural features, such as the presence of the N,N-dimethylbenzenesulphonamide group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
93805-42-6 |
|---|---|
Molecular Formula |
C15H18N4O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(4-amino-2-methylphenyl)diazenyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N4O2S/c1-11-10-12(16)4-9-15(11)18-17-13-5-7-14(8-6-13)22(20,21)19(2)3/h4-10H,16H2,1-3H3 |
InChI Key |
SMSKXAUMUGPIAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


